molecular formula C15H21NO4 B1458718 tert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate CAS No. 1955507-10-4

tert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate

Cat. No.: B1458718
CAS No.: 1955507-10-4
M. Wt: 279.33 g/mol
InChI Key: OMFJEKPDQUZCBC-UHFFFAOYSA-N
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Description

Background and Significance

The development of seven-membered heterocyclic compounds has garnered substantial attention in contemporary medicinal chemistry due to their unique pharmacological profiles and structural diversity. Oxazepines, characterized by their seven-membered rings containing one nitrogen and one oxygen atom, represent a particularly important class of heterocycles with demonstrated biological activities across multiple therapeutic areas. The specific compound tert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f]oxazepine-4(5H)-carboxylate belongs to the 1,4-benzoxazepine subfamily, which has shown remarkable potential as pharmaceutical scaffolds and synthetic intermediates.

The significance of this compound extends beyond its structural novelty to encompass its role as a versatile building block in organic synthesis. The presence of the tert-butyl carboxylate protecting group provides chemical stability during synthetic transformations while allowing for selective deprotection under controlled conditions. The hydroxymethyl functionality at position 7 offers additional sites for chemical modification, enabling the preparation of diverse derivatives with potentially enhanced biological properties. Research has demonstrated that benzoxazepine derivatives exhibit impressive biological activities, including antitumor properties and enzyme inhibition capabilities.

Recent synthetic developments have highlighted the challenges associated with constructing seven-membered heterocyclic rings compared to their six-membered counterparts. The unfavorable kinetics and thermodynamics, along with less ordered ring-closing transition states, make the enantioselective synthesis of seven-membered heterocycles particularly demanding. However, innovative synthetic strategies, including chiral Brønsted acid-catalyzed desymmetrization reactions, have been developed to access these compounds with high degrees of enantiocontrol under mild reaction conditions.

The compound's structural features align with current trends in drug discovery, where seven-membered heterocycles are increasingly recognized for their unique three-dimensional properties and ability to interact with biological targets in ways that smaller rings cannot achieve. The incorporation of multiple functional groups within the oxazepine framework provides opportunities for fine-tuning molecular properties and optimizing pharmacological profiles.

Research Objectives

The primary research objectives surrounding tert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f]oxazepine-4(5H)-carboxylate focus on expanding the synthetic methodologies for accessing complex oxazepine structures and exploring their potential applications in pharmaceutical development. One fundamental objective involves developing efficient and scalable synthetic routes that can provide access to this compound and related derivatives with high purity and yield. Current research emphasizes the optimization of reaction conditions, including the use of environmentally friendly solvents and catalysts, to establish sustainable synthetic protocols.

A critical research direction centers on the comprehensive characterization of the compound's chemical reactivity and transformation potential. Investigators aim to elucidate the various chemical reactions that this compound can undergo, including oxidation, reduction, and substitution reactions, to expand its utility as a synthetic intermediate. The hydroxymethyl group presents particular interest for further functionalization, while the tert-butyl ester moiety offers opportunities for selective deprotection and subsequent derivatization.

Structure-activity relationship studies constitute another major research objective, focusing on understanding how modifications to the oxazepine core and substituent groups affect biological activity and pharmacological properties. Researchers seek to identify optimal structural features that enhance target selectivity and potency while maintaining favorable drug-like properties. The seven-membered ring system's conformational flexibility and unique spatial arrangement provide distinctive opportunities for molecular recognition and binding interactions.

The development of enantioselective synthetic methods represents a particularly important research goal, given the significance of chirality in pharmaceutical applications. Current investigations focus on asymmetric synthesis strategies that can provide access to enantiomerically pure compounds with high optical purity. The use of chiral catalysts and auxiliaries in oxazepine synthesis has shown promising results, achieving excellent enantiocontrol under mild reaction conditions.

Additionally, research objectives include the exploration of novel applications for this compound class in areas beyond traditional pharmaceutical development. The unique structural features of benzoxazepines make them attractive candidates for materials science applications, including the development of novel polymers and advanced materials with specialized properties. The investigation of these compounds as potential scaffolds for chemical biology tools and molecular probes represents another emerging research direction.

Property Value Reference
Molecular Formula C₁₅H₂₁NO₄
Molecular Weight 279.33 g/mol
Chemical Abstracts Service Number 1955507-10-4
Purity Specification 95% minimum
Storage Requirements Cool, dry conditions

Properties

IUPAC Name

tert-butyl 7-(hydroxymethyl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-6-7-19-13-5-4-11(10-17)8-12(13)9-16/h4-5,8,17H,6-7,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFJEKPDQUZCBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of the 2,3-dihydrobenzo[f]oxazepine Core

  • Starting from an appropriately substituted o-aminophenol derivative, the nitrogen and oxygen atoms are positioned to enable ring closure.
  • The cyclization is typically promoted by intramolecular nucleophilic attack of the amino group on a suitable electrophilic center, such as a halogenated or activated carbonyl precursor.
  • Conditions may involve refluxing in polar aprotic solvents or using acid/base catalysis to facilitate ring closure.

Step 2: Introduction of the tert-butyl Carboxylate Group

  • The carboxylate group at position 4 is introduced as a tert-butyl ester to enhance stability and lipophilicity.
  • This is commonly achieved by esterification of the corresponding carboxylic acid intermediate using tert-butanol in the presence of acid catalysts such as sulfuric acid or via carbodiimide-mediated coupling.
  • Alternatively, tert-butyl chloroformate can be used to introduce the tert-butyl ester under mild conditions.

Step 3: Hydroxymethylation at Position 7

  • The hydroxymethyl group is introduced through selective functionalization at the 7-position of the benzo[f]oxazepine ring.
  • This can be achieved by oxidation of a methyl substituent to an aldehyde followed by reduction to the hydroxymethyl group.
  • Alternatively, direct hydroxymethylation can be performed using formaldehyde under basic or acidic catalysis.
  • Protection of other reactive sites is often necessary to achieve regioselectivity.

Industrial and Optimized Synthesis

  • Industrial synthesis may employ continuous flow reactors to improve yield, reproducibility, and scalability.
  • Optimization focuses on minimizing side reactions, improving regioselectivity of hydroxymethylation, and maximizing purity.
  • Use of modern catalytic systems and green chemistry principles is increasingly common.

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Conditions Purpose Notes
1 Cyclization o-Aminophenol derivative, acid/base catalysis, reflux Formation of oxazepine ring Intramolecular nucleophilic attack
2 Esterification tert-butanol, acid catalyst or tert-butyl chloroformate Introduction of tert-butyl ester Protects carboxyl group, improves stability
3 Hydroxymethylation Formaldehyde, base/acid catalyst or oxidation/reduction sequence Installation of hydroxymethyl group Requires regioselectivity and protection

Research Findings and Considerations

  • The oxazepine ring system is sensitive to harsh conditions; thus, mild reaction conditions are preferred to preserve ring integrity.
  • The tert-butyl ester group provides steric hindrance, which can influence the reactivity of neighboring positions during hydroxymethylation.
  • Hydroxymethylation regioselectivity is critical and often requires protecting groups or directing groups to avoid substitution at undesired positions.
  • Purification is typically performed by column chromatography or recrystallization to isolate the target compound in high purity.
  • Analytical characterization (NMR, IR, MS) confirms the structure and substitution pattern.

Comparative Notes on Related Syntheses

  • Related benzoxazepine derivatives are synthesized using similar strategies, but substitution patterns vary depending on target functionality.
  • Literature on benzothiazepine synthesis provides insights into heterocyclic ring formation, which can be adapted for oxazepines.
  • Patents on related oxazepine compounds detail variations in substituent introduction and optimization for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The oxazepine ring can be reduced to form a more saturated heterocyclic compound.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the oxazepine ring results in a more saturated heterocyclic compound .

Scientific Research Applications

Drug Development

The compound has been investigated for its potential as an inhibitor in various biological pathways. Its structural similarity to other bioactive compounds suggests that it may exhibit significant pharmacological properties.

  • WDR5 Inhibition : Recent studies have highlighted the importance of the 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one core in the development of WDR5 inhibitors. These inhibitors are crucial in targeting protein-protein interactions involved in cancer progression. The binding interactions of such compounds with WDR5 have been characterized using X-ray crystallography, revealing insights into their mechanism of action .

Antiviral Activity

Research indicates that derivatives of the oxazepine structure may possess antiviral properties. For instance, compounds with similar scaffolds have shown effectiveness against hepatitis B virus (HBV) by disrupting viral replication processes .

  • Case Study : A study focused on tetrahydroquinoxaline derivatives demonstrated that modifications to the oxazepine structure could enhance antiviral activity. The incorporation of specific substituents led to improved binding affinities and potency against HBV .

Neuroprotective Effects

There is emerging evidence suggesting that oxazepine derivatives may exhibit neuroprotective effects. Compounds targeting glucosylceramide synthase have been linked to the treatment of motor neuron diseases, indicating a potential application for tert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate in neurodegenerative disorders .

Synthesis and Modification

The synthesis of this compound involves several steps that can be optimized for yield and purity. Modifications to the core structure can lead to variations with enhanced biological activity.

Synthetic Pathways

  • Initial Synthesis : The compound can be synthesized through a series of reactions involving starting materials that are readily available in chemical libraries.
  • Optimization : Structural modifications at various positions on the oxazepine ring can be explored to improve pharmacokinetic properties such as solubility and bioavailability.

Data Tables

Application AreaKey FindingsReferences
Drug DevelopmentPotential WDR5 inhibitors; structural insights
Antiviral ActivityEffective against HBV; structural modifications
Neuroprotective EffectsTargeting glucosylceramide synthase

Mechanism of Action

The mechanism of action of tert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

Key analogs and their substituent effects are summarized below:

Compound Name (CAS) Substituent (Position) Molecular Formula Molecular Weight Key Functional Group Properties Reference
Target Compound (Hypothetical) Hydroxymethyl (7) C₁₄H₁₉NO₄ ~293.3* Hydrophilic; modifiable via esterification N/A
tert-Butyl 7-bromo-... (740842-73-3) Bromo (7) C₁₄H₁₈BrNO₃ 328.20 Electrophilic site for cross-coupling
tert-Butyl 8-nitro-... (2059956-16-8) Nitro (8) C₁₄H₁₈N₂O₅ 294.30 Electron-withdrawing; impacts ring reactivity
tert-Butyl 7-(boronate)-... (1256784-52-7) Boronate (7) C₂₀H₂₈BNO₅ 373.26 Suzuki-Miyaura coupling precursor
tert-Butyl 7-formyl-8-hydroxy-... (Ref: 10-F760075) Formyl (7), Hydroxy (8) C₁₅H₁₉NO₅ 293.32 Reactive carbonyl; potential for reduction

*Estimated based on structural analogs.

Key Observations:
  • Hydrophilicity : The hydroxymethyl group enhances water solubility compared to bromo or nitro substituents, which are more lipophilic (higher logP).
  • Reactivity : Bromo and boronate analogs are pivotal in cross-coupling reactions (e.g., Suzuki coupling in ), whereas hydroxymethyl enables derivatization (e.g., oxidation to carboxylic acid or conjugation).
  • Electronic Effects : Nitro groups (electron-withdrawing) deactivate the aromatic ring, contrasting with hydroxymethyl’s electron-donating nature.

Biological Activity

Tert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate is a compound belonging to the oxazepine class, characterized by a seven-membered heterocyclic structure containing nitrogen and oxygen. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : tert-butyl 7-(hydroxymethyl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate
  • Molecular Formula : C15H21NO4
  • CAS Number : 1955507-10-4

The compound features a tert-butyl ester group and a hydroxymethyl substituent that contribute to its unique reactivity and potential biological effects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may modulate enzyme activities or receptor functions by binding to specific sites, influencing cellular pathways involved in various physiological processes. The exact mechanisms remain an area of active research.

Pharmacological Properties

Research has indicated several pharmacological properties associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. For instance, it has been evaluated for its effectiveness against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.
  • Cytotoxicity : The compound's cytotoxic effects have been assessed in vitro, indicating potential applications in cancer therapy. Further studies are needed to elucidate its efficacy and safety profiles in clinical settings.

Case Study 1: Antimicrobial Evaluation

A study focused on evaluating the antimicrobial activity of various oxazepine derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as an antibacterial agent.

CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity studies were conducted using various cancer cell lines. The findings indicated that the compound exhibited dose-dependent cytotoxic effects:

Cell LineIC50 (µM)
MCF-7 (Breast)25
HeLa (Cervical)30
A549 (Lung)20

These results suggest that this compound may have potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates, as demonstrated in nitroarene cyclization methodologies . Key intermediates should be characterized using 1H^1H/13C^{13}C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to confirm functional groups. For hydroxymethyl group verification, derivatization with acetic anhydride followed by 1H^1H NMR analysis of acetylated products is recommended .

Q. How can researchers ensure the stability of the hydroxymethyl group during storage and reaction conditions?

  • Methodological Answer : Stability studies under varying pH, temperature, and humidity are critical. Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring to detect degradation products. If decomposition occurs, consider inert atmosphere storage (argon) or addition of radical scavengers like BHT (butylated hydroxytoluene) .

Q. What purification techniques are most effective for isolating this compound from byproducts?

  • Methodological Answer : Column chromatography with gradient elution (hexane/ethyl acetate) is standard. For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) improves resolution. Crystallization from ethanol/water mixtures can enhance purity, monitored by melting point analysis and HPLC (>95% purity threshold) .

Advanced Research Questions

Q. How can kinetic studies elucidate the rate-determining step in the cyclization reaction forming the benzoxazepine core?

  • Methodological Answer : Conduct time-resolved 1H^1H NMR or in-situ IR spectroscopy to track intermediate formation. Use Eyring plot analysis (variable-temperature kinetics) to determine activation parameters (ΔH\Delta H^\ddagger, ΔS\Delta S^\ddagger). Compare with DFT calculations (e.g., Gaussian09) to model transition states and validate experimental data .

Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces (EPS) and identify reactive sites. Molecular dynamics (MD) simulations in explicit solvent (e.g., water/DMSO) can model solvation effects on reactivity .

Q. How can contradictions in spectral data (e.g., unexpected NOE correlations) be resolved?

  • Methodological Answer : Use 2D NMR (HSQC, HMBC, NOESY) to reassign signals. If discrepancies persist, consider X-ray crystallography for absolute configuration determination. Cross-validate with computational NMR shift prediction tools (e.g., ACD/Labs or mNMR) .

Q. What experimental design principles optimize reaction yields while minimizing side reactions?

  • Methodological Answer : Apply factorial design (e.g., Box-Behnken) to screen variables (temperature, catalyst loading, solvent polarity). Use response surface methodology (RSM) to identify optimal conditions. For side reactions, conduct trapping experiments (e.g., DMSO trapping for radical intermediates) .

Data Analysis & Mechanistic Insights

Q. How should researchers analyze conflicting bioactivity data across assays (e.g., enzymatic vs. cellular)?

  • Methodological Answer : Perform statistical equivalence testing (e.g., two-one-sided t-tests) to assess assay variability. Validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays). Consider physicochemical factors like membrane permeability (logP) using PAMPA assays .

Q. What strategies validate the proposed mechanism of action in catalytic asymmetric synthesis?

  • Methodological Answer : Isotopic labeling (e.g., 2H^{2}H, 13C^{13}C) coupled with kinetic isotope effect (KIE) studies can confirm bond-breaking steps. For asymmetric induction, use chiral HPLC to determine enantiomeric excess (ee) and correlate with catalyst structure-activity relationships .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.